Antitumor agent-151

Description

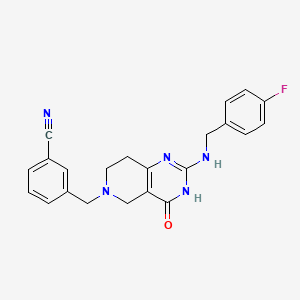

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H20FN5O |

|---|---|

Molecular Weight |

389.4 g/mol |

IUPAC Name |

3-[[2-[(4-fluorophenyl)methylamino]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-6-yl]methyl]benzonitrile |

InChI |

InChI=1S/C22H20FN5O/c23-18-6-4-15(5-7-18)12-25-22-26-20-8-9-28(14-19(20)21(29)27-22)13-17-3-1-2-16(10-17)11-24/h1-7,10H,8-9,12-14H2,(H2,25,26,27,29) |

InChI Key |

BQHRFHUEHRHTBI-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC2=C1N=C(NC2=O)NCC3=CC=C(C=C3)F)CC4=CC(=CC=C4)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Antitumor Agent-151: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanism of action of Antitumor agent-151, a novel and potent agonist of the human caseinolytic protease P (HsClpP). Identified as a promising antileukemia drug candidate, this document outlines its molecular interactions, cellular consequences, and preclinical efficacy.[1][2]

Core Mechanism of Action: Hyperactivation of Mitochondrial Protease HsClpP

This compound, also referred to as compound 7k in its developmental literature, exerts its anticancer effects through a targeted mechanism: the hyperactivation of the human caseinolytic protease P (HsClpP), a key enzyme located in the mitochondrial matrix.[1][2][3] Under normal physiological conditions, HsClpP, in conjunction with its associated ATPase ClpX, is crucial for maintaining mitochondrial protein quality control by degrading misfolded or damaged proteins.

This compound acts as a potent agonist, binding to HsClpP and triggering its proteolytic activity in an uncontrolled manner, independent of the ClpX chaperone. This hyperactivation leads to a state of "proteostatic collapse" within the mitochondria. The protease begins to indiscriminately degrade essential mitochondrial proteins, including subunits of the respiratory chain complexes, mitochondrial ribosomal proteins, and key metabolic enzymes.

This widespread degradation cripples mitochondrial function, leading to several downstream cytotoxic effects:

-

Disruption of Oxidative Phosphorylation (OXPHOS): The degradation of respiratory chain components impairs the cell's primary energy production pathway.

-

Increased Reactive Oxygen Species (ROS): Dysfunctional mitochondria generate higher levels of ROS, leading to significant oxidative stress.

-

Induction of Apoptosis: The culmination of mitochondrial dysfunction and cellular stress triggers the intrinsic pathway of programmed cell death, or apoptosis.

Docking and dynamics simulations have revealed that this compound (7k) adopts a characteristic "U"-shaped conformation when bound within a hydrophobic pocket between adjacent HsClpP subunits. This binding is stabilized by a reinforced hydrogen-bond network, which accounts for its high affinity and potent agonist activity.

Signaling Pathways

The primary signaling cascade initiated by this compound is the intrinsic apoptosis pathway, stemming directly from severe mitochondrial damage. The key events in this pathway are illustrated below.

Quantitative Data

This compound (7k) has demonstrated potent and specific activity in preclinical studies. The key quantitative metrics are summarized below.

| Parameter | Value | Description | Reference |

| HsClpP Activation (EC50) | 0.79 ± 0.03 µM | The concentration required to achieve 50% of the maximum activation of HsClpP proteolytic activity. | |

| In Vitro Antitumor Activity (IC50) | 0.038 ± 0.003 µM | The concentration required to inhibit the growth of Mv4-11 leukemia cells by 50%. | |

| In Vivo Tumor Growth Inhibition | 88.29% | The percentage of tumor growth suppression in an Mv4-11 xenograft mouse model at a dose of 10 mg/kg. |

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments used to characterize the mechanism of action of this compound.

HsClpP Proteolytic Activity Assay

This assay quantifies the ability of a compound to activate the HsClpP enzyme.

-

Principle: A fluorogenic substrate, such as a casein derivative or a short peptide like Ac-WLA-AMC, is used. In its intact state, the substrate has low fluorescence. Upon cleavage by active HsClpP, a fluorophore is released, resulting in a measurable increase in fluorescence.

-

Protocol Outline:

-

Recombinant HsClpP enzyme is pre-incubated with various concentrations of this compound (or control compounds) in an appropriate assay buffer (e.g., 50 mM Tris, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, pH 8.0).

-

The reaction is initiated by adding the fluorogenic substrate.

-

The mixture is incubated at 37°C.

-

Fluorescence is measured kinetically over time using a microplate reader at an appropriate excitation/emission wavelength (e.g., 350 nm excitation and 460 nm emission for AMC-based substrates).

-

The rate of increase in fluorescence is proportional to the HsClpP activity. EC50 values are calculated from the dose-response curves.

-

In Vitro Apoptosis Assay

This assay determines the extent to which a compound induces programmed cell death in a cancer cell line.

-

Principle: The Annexin V/Propidium Iodide (PI) method is a standard flow cytometry assay. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V. In late apoptosis or necrosis, the cell membrane becomes permeable, allowing PI to enter and stain the cellular DNA.

-

Protocol Outline:

-

Cancer cells (e.g., Mv4-11 acute myeloid leukemia cells) are seeded in culture plates.

-

Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Both floating and adherent cells are harvested and washed with PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Fluorescently-labeled Annexin V and PI are added to the cell suspension.

-

The mixture is incubated for 15-30 minutes at room temperature in the dark.

-

The stained cells are analyzed by flow cytometry.

-

Cells are categorized into four populations:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Conclusion

This compound (7k) represents a significant advancement in the development of targeted cancer therapeutics. Its mechanism, centered on the hyperactivation of the mitochondrial protease HsClpP, offers a novel strategy for inducing apoptosis in cancer cells, particularly in the context of acute myeloid leukemia. The potent in vitro and in vivo activity, coupled with favorable pharmacokinetic properties, positions this compound as a strong candidate for further clinical investigation. This guide provides the foundational technical details for researchers and professionals engaged in the ongoing development and evaluation of this promising anticancer agent.

References

Antitumor Agent Statmp-151: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated target in oncology, with its hyperactivation being a key driver in numerous human cancers, including breast cancer. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Statmp-151, a novel small molecule inhibitor of STAT3. Derived from the natural product tetramethylpyrazine (TMP), Statmp-151 demonstrates potent antitumor activity by inhibiting STAT3 phosphorylation. This document details its mechanism of action, summarizes key in vitro and in vivo data, provides comprehensive experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Discovery and Rationale

The discovery of Statmp-151 was initiated by identifying a need for more effective STAT3 inhibitors with improved pharmacological properties. Tetramethylpyrazine (TMP), an alkaloid isolated from the rhizome of Ligusticum chuanxiong Hort., was selected as a starting scaffold due to its known, albeit weak, anticancer activities and favorable safety profile. The development of Statmp-151 involved a rational drug design and virtual screening approach to enhance its binding affinity and inhibitory function against the SH2 domain of STAT3, a critical domain for its activation and dimerization.[1]

Synthesis of Statmp-151

The synthesis of Statmp-151 is based on the chemical modification of the tetramethylpyrazine scaffold. While the specific multi-step synthesis is detailed in the supplementary materials of the primary research, a representative synthetic scheme would involve the functionalization of TMP to allow for the addition of moieties that enhance its interaction with the STAT3 protein. This typically involves creating reactive groups such as carboxyl or hydroxyl groups on the TMP core, followed by coupling with other chemical fragments identified through virtual screening to be crucial for binding to the STAT3 SH2 domain.

Mechanism of Action

Statmp-151 exerts its antitumor effects by directly targeting the STAT3 signaling pathway. The key step in STAT3 activation is the phosphorylation of the tyrosine residue 705 (Tyr705) within the SH2 domain, which is primarily mediated by Janus kinases (JAKs).[1] This phosphorylation event leads to the homodimerization of STAT3 monomers, their translocation into the nucleus, and subsequent binding to DNA to promote the transcription of downstream target genes involved in cell proliferation, survival, and migration.[1]

Statmp-151 was designed to bind to the SH2 domain of STAT3, thereby sterically hindering the phosphorylation of Tyr705.[2] Experimental evidence confirms that Statmp-151 significantly reduces the levels of phosphorylated STAT3 (p-STAT3) in breast cancer cell lines without affecting the total STAT3 protein expression.[2] This inhibition of STAT3 activation leads to the downstream suppression of its target genes, such as Bcl-2, MMP2, and MMP9, ultimately resulting in apoptosis and reduced cell migration.

STAT3 Signaling Pathway and Inhibition by Statmp-151

Caption: STAT3 signaling pathway and the inhibitory action of Statmp-151.

In Vitro and In Vivo Antitumor Activity

Statmp-151 has demonstrated significant antitumor activity in both in vitro and in vivo models of breast cancer.

In Vitro Efficacy

The antiproliferative effects of Statmp-151 were evaluated against multiple breast cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of Statmp-151

| Cell Line | Cancer Type | IC50 (µM) after 48h |

|---|---|---|

| 4T1 | Murine Mammary Carcinoma | 12.55 ± 1.08 |

| MDA-MB-231 | Human Breast Cancer | 15.36 ± 1.21 |

| MCF-7 | Human Breast Cancer | 21.09 ± 1.53 |

Data presented as mean ± standard deviation.

Statmp-151 was shown to inhibit cell proliferation in a dose- and time-dependent manner. Furthermore, it effectively induced apoptosis, as evidenced by Annexin V/PI double staining, and inhibited cell migration in wound-healing assays.

In Vivo Efficacy

The in vivo antitumor activity of Statmp-151 was assessed in a 4T1 tumor-bearing mouse model.

Table 2: In Vivo Antitumor Efficacy of Statmp-151

| Treatment Group | Dose | Tumor Volume Inhibition Rate (%) |

|---|---|---|

| Vehicle Control | - | - |

| Statmp-151 | 30 mg/kg/day (i.p.) | Significant suppression of tumor growth |

Intraperitoneal (i.p.) injection of Statmp-151 significantly suppressed tumor growth without obvious toxicity to the mice.

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted to evaluate the efficacy of Statmp-151.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Seed breast cancer cells (4T1, MDA-MB-231, MCF-7) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of Statmp-151 for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well. Shake for 10 minutes to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability and the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat MDA-MB-231 and 4T1 cells with different concentrations of Statmp-151 for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of apoptotic cells (early and late apoptosis).

Western Blot Analysis for p-STAT3

-

Protein Extraction: Treat MDA-MB-231 and 4T1 cells with Statmp-151 for 24 hours. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins onto a polyvinylidene fluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk for 1 hour.

-

Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C, followed by incubation with a secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow for Statmp-151 Evaluation

Caption: Experimental workflow for the evaluation of Statmp-151.

Conclusion

Statmp-151 is a promising novel small molecule inhibitor of STAT3, developed through rational drug design based on the natural product tetramethylpyrazine. It effectively inhibits the proliferation of breast cancer cells in vitro and suppresses tumor growth in vivo by inhibiting the phosphorylation of STAT3. The data presented in this technical guide supports the continued development of Statmp-151 as a potential therapeutic agent for the treatment of breast cancer and other malignancies characterized by the hyperactivation of STAT3. Further chemical optimization and pharmacological exploration are warranted to advance this compound towards clinical application.

References

- 1. The Tetramethylpyrazine Derivative Statmp-151: A Novel Small Molecule Stat3 Inhibitor With Promising Activity Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Tetramethylpyrazine Derivative Statmp-151: A Novel Small Molecule Stat3 Inhibitor With Promising Activity Against Breast Cancer [frontiersin.org]

Technical Guide: I-BET151 (GSK1210151A) - A Potent Bromodomain and Extra-Terminal Domain (BET) Inhibitor

Disclaimer: The term "Antitumor agent-151" is not uniquely assigned to a single chemical entity and has been used to describe several different investigational compounds. Due to the limited availability of comprehensive public data for other agents with this designation, this technical guide will focus on the well-characterized BET bromodomain inhibitor, I-BET151 , also known as GSK1210151A . This compound has a substantial body of research detailing its chemical properties, mechanism of action, and antitumor activities.

Executive Summary

I-BET151 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to the acetyl-lysine recognition pockets of BET bromodomains, I-BET151 displaces them from chromatin, leading to the downregulation of key oncogenes such as c-MYC and BCL2.[1] This activity results in cell cycle arrest and induction of apoptosis in various cancer models, particularly in hematological malignancies like mixed-lineage leukemia (MLL). This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to I-BET151.

Chemical Structure and Physicochemical Properties

I-BET151, with the chemical formula C₂₃H₂₁N₅O₃, is a complex heterocyclic molecule. Its structure and key properties are summarized below.

Table 1: Chemical and Physicochemical Properties of I-BET151

| Property | Value | Reference(s) |

| IUPAC Name | 7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one | |

| Synonyms | GSK1210151A | |

| CAS Number | 1300031-49-5 | |

| Molecular Formula | C₂₃H₂₁N₅O₃ | |

| Molecular Weight | 415.44 g/mol | |

| SMILES | CC(ON=C1C)=C1C2=CC(N=CC(N3)=C4N(--INVALID-LINK--C5=CC=CC=N5)C3=O)=C4C=C2OC | |

| InChI Key | VUVUVNZRUGEAHB-CYBMUJFWSA-N | |

| Solubility | DMF: 10 mg/ml; DMSO: 5 mg/ml; Ethanol: 1 mg/ml; DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml | |

| Storage Conditions | Solid form is stable for at least 12 months at -20°C. Aqueous solutions should not be stored for more than one day. |

Biological Activity and Mechanism of Action

I-BET151 exerts its antitumor effect by competitively inhibiting the binding of BET proteins (BRD2, BRD3, and BRD4) to acetylated histones on chromatin. This displacement prevents the recruitment of transcriptional machinery, including positive transcription elongation factor b (p-TEFb), to the promoters and enhancers of target genes. This leads to a reduction in the transcription of genes crucial for cancer cell proliferation and survival.

Table 2: In Vitro Biological Activity of I-BET151

| Target/Cell Line | Assay Type | IC₅₀ / pIC₅₀ / Kd | Reference(s) |

| BRD2 | Cell-free Assay | IC₅₀: 0.5 µM; pIC₅₀: 6.3 | |

| BRD3 | Cell-free Assay | IC₅₀: 0.25 µM; pIC₅₀: 6.6 | |

| BRD4 | Cell-free Assay | IC₅₀: 0.79 µM; pIC₅₀: 6.1 | |

| BRD2, BRD3, BRD4 | Binding Affinity | Kd: 0.02-0.1 µM | |

| MV4;11 (MLL-fusion) | Cell Proliferation | IC₅₀: 15-192 nM | |

| RS4;11 (MLL-fusion) | Cell Proliferation | IC₅₀: 15-192 nM | |

| MOLM13 (MLL-fusion) | Cell Proliferation | IC₅₀: 15-192 nM | |

| NOMO1 (MLL-fusion) | Cell Proliferation | IC₅₀: 15-192 nM | |

| U87MG (Glioma) | Cell Proliferation | Inhibition Observed |

Signaling Pathways Modulated by I-BET151

The inhibitory action of I-BET151 on BET proteins has downstream effects on several critical signaling pathways implicated in cancer:

-

c-MYC Pathway: I-BET151 effectively suppresses the transcription of the c-MYC oncogene, which is a master regulator of cell proliferation, growth, and metabolism. This is a primary mechanism of its antitumor activity.

-

NF-κB Pathway: I-BET151 has been shown to inhibit the activation of the NF-κB pathway, a key regulator of inflammation and cell survival. It can downregulate the production of pro-inflammatory cytokines such as IL-6 and IL-8.

-

Hedgehog (Hh) Signaling Pathway: I-BET151 can attenuate Hedgehog signaling by reducing the expression of the transcription factor GLI1. This effect is mediated through the inhibition of BRD4 binding to the GLI1 gene locus.

-

Notch Pathway: The anticancer activity of I-BET151 is also linked to its effects on the Notch signaling pathway.

References

In Vitro Evaluation of Antitumor Agent-151: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-151 (also referred to as compound 7k) is a novel, potent small molecule agonist of the human caseinolytic protease P (HsClpP).[1][2] HsClpP is a serine protease located in the mitochondrial matrix, playing a crucial role in maintaining mitochondrial protein homeostasis. In several types of cancer, including acute myeloid leukemia (AML), HsClpP is overexpressed.[3] this compound leverages this dependency by hyperactivating HsClpP, leading to uncontrolled protein degradation within the mitochondria. This process disrupts mitochondrial function, ultimately inducing apoptosis and inhibiting tumor cell proliferation.[3][4] This document provides a comprehensive overview of the in vitro evaluation of this compound, detailing its biological activity, mechanism of action, and the experimental protocols used for its characterization.

Quantitative Biological Activity

The in vitro efficacy of this compound has been quantified through various assays, demonstrating its potent activity as an HsClpP agonist and an anticancer agent.

Table 1: HsClpP Activation and Antiproliferative Activity

| Parameter | Value | Cell Line/System | Description |

| EC50 | 0.79 ± 0.03 µM | Recombinant HsClpP | The concentration required to achieve 50% of the maximum proteolytic activation of HsClpP. |

| IC50 | 0.038 ± 0.003 µM | Mv4-11 (AML) | The concentration required to inhibit the proliferation of the Mv4-11 acute myeloid leukemia cell line by 50%. |

Table 2: In Vitro Antiproliferative Activity Across AML Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| Molm13 | AML | Data not available |

| U937 | AML | Data not available |

| OCI-AML2 | AML | Data not available |

| THP-1 | AML | Data not available |

| HL60 | AML | Data not available |

| KASUMI-1 | AML | Data not available |

| This compound displays potent antiproliferative activity against a panel of acute myeloid leukemia (AML) cell lines. |

Mechanism of Action & Signaling Pathways

This compound functions as a molecular activator of the HsClpP protease. In healthy cells, HsClpP activity is tightly regulated. However, in cancer cells that overexpress this enzyme, the introduction of this compound leads to dysregulated and excessive proteolytic activity within the mitochondria. This uncontrolled degradation of mitochondrial proteins disrupts essential processes, including the electron transport chain, leading to mitochondrial dysfunction. The subsequent increase in reactive oxygen species (ROS) and the release of pro-apoptotic factors from the mitochondria initiate the intrinsic apoptosis pathway, culminating in cancer cell death.

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize this compound.

Protocol 1: HsClpP Proteolytic Activity Assay

This assay measures the ability of this compound to activate the proteolytic function of recombinant human HsClpP.

Workflow:

Caption: Workflow for the HsClpP proteolytic activity assay.

Materials:

-

Recombinant human HsClpP enzyme

-

Fluorogenic peptide substrate (e.g., casein, FITC-labeled)

-

Assay buffer (e.g., 25 mM HEPES, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, pH 7.5)

-

This compound (stock solution in DMSO)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the recombinant HsClpP enzyme and the fluorogenic peptide substrate to each well.

-

Add the diluted this compound or vehicle control (DMSO) to the respective wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorogenic substrate.

-

Plot the fluorescence signal against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Protocol 2: Cell Viability Assay (MTT-based)

This assay determines the antiproliferative effect of this compound on cancer cell lines.

Workflow:

Caption: Workflow for the cell viability (MTT) assay.

Materials:

-

AML cell lines (e.g., Mv4-11, Molm13)

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well clear microplates

-

Absorbance microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium and add the medium containing the different concentrations of the agent or vehicle control to the cells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting viability against the log of the compound concentration.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis and necrosis by this compound.

Workflow:

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

-

AML cell lines

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding buffer

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Treat cells with this compound at various concentrations for a specified time period (e.g., 24 or 48 hours). Include a vehicle-treated control.

-

Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the samples promptly on a flow cytometer.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Conclusion

This compound is a promising therapeutic candidate that demonstrates potent and selective in vitro activity against cancer cells, particularly those of acute myeloid leukemia lineage. Its mechanism of action, centered on the hyperactivation of the mitochondrial protease HsClpP, represents a novel strategy in cancer therapy. The detailed protocols provided herein serve as a guide for the continued investigation and characterization of this and other HsClpP agonists in the drug discovery and development pipeline.

References

Ambiguity in "Antitumor agent-151" Designation Requires Clarification

Initial preclinical research has identified multiple investigational compounds referred to as "Antitumor agent-151" or a similar designation. These agents possess distinct mechanisms of action and originate from different discovery programs. To provide an in-depth technical guide, it is imperative to distinguish which specific agent is of interest.

The following distinct agents have been identified in scientific literature:

-

ABBV-151: A monoclonal antibody targeting the GARP-TGFβ1 complex to prevent the release of active TGFβ1, thereby enhancing antitumor immunity.[1]

-

I-BET151: A small molecule inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT), which impacts signal transduction pathways such as NF-κB, Notch, and Hedgehog.[2]

-

H-151: A potent and irreversible small-molecule inhibitor of STING (stimulator of interferon genes), a key sensor of cytosolic DNA that orchestrates immune responses.[3][4][5]

-

MM-151: An oligoclonal antibody therapeutic targeting the epidermal growth factor receptor (EGFR).

The preclinical data, including experimental protocols, quantitative results, and signaling pathways, are unique to each of these compounds. A meaningful and accurate technical whitepaper can only be produced with a clear focus on one of these agents.

To proceed, please specify which "this compound" is the subject of your request:

-

ABBV-151 (GARP-TGFβ1 inhibitor)

-

I-BET151 (BET inhibitor)

-

H-151 (STING inhibitor)

-

MM-151 (anti-EGFR therapeutic)

-

Another agent not listed above. Please provide additional identifiers.

Upon receiving this clarification, a comprehensive guide will be developed, adhering to all specified requirements for data presentation, experimental protocols, and visualizations.

References

- 1. onclive.com [onclive.com]

- 2. Anticancer Effects of I-BET151, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. invivogen.com [invivogen.com]

- 4. H151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The STING antagonist H-151 ameliorates psoriasis via suppression of STING/NF-κB-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Induction of Apoptosis by Antitumor Agent I-BET151: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

I-BET151 (also known as GSK1210151A) is a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1] These proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, including those of key oncogenes.[2] I-BET151 has demonstrated significant antitumor activity in a range of hematological malignancies and solid tumors by inducing cell cycle arrest and, notably, apoptosis.[1][2] This technical guide provides an in-depth overview of the apoptotic pathways induced by I-BET151, supported by quantitative data and detailed experimental protocols.

Core Mechanism: Disruption of Oncogenic Transcription and Induction of Apoptosis

I-BET151 competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, displacing them from chromatin.[2] This leads to the downregulation of key oncogenes such as c-MYC, which is a master regulator of cell proliferation and survival. The antitumor activity of I-BET151 is also strongly linked to its ability to modulate the NF-κB signaling pathway, a critical mediator of inflammation and cell survival.

Signaling Pathway of I-BET151-Induced Apoptosis

The primary mechanism of I-BET151-induced apoptosis involves the inhibition of the NF-κB signaling pathway, primarily through the displacement of BRD2 and BRD4 from the promoters of NF-κB target genes. This leads to a cascade of events culminating in the activation of the intrinsic (mitochondrial) apoptotic pathway.

Key events in the I-BET151-induced apoptotic pathway include:

-

Inhibition of NF-κB Signaling: I-BET151-mediated displacement of BRD2 and BRD4 from chromatin prevents the transcription of NF-κB target genes that promote cell survival and inhibit apoptosis. This includes the downregulation of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family.

-

Upregulation of Pro-Apoptotic Proteins: The inhibition of BET proteins can lead to an increase in the expression of pro-apoptotic BH3-only proteins, such as BIM. BIM can directly activate the pro-apoptotic effector proteins BAX and BAK or inhibit anti-apoptotic Bcl-2 family members, leading to mitochondrial outer membrane permeabilization (MOMP).

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The activation of BAX and BAK results in the formation of pores in the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.

-

Caspase Activation: Cytochrome c release triggers the formation of the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

-

Cell Cycle Arrest: In addition to inducing apoptosis, I-BET151 also causes cell cycle arrest, primarily at the G1 phase. This is often mediated by the upregulation of cell cycle inhibitors like p21.

Caption: I-BET151 induced apoptotic signaling pathway.

Data Presentation

Table 1: In Vitro Antiproliferative Activity of I-BET151 (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Assay Details |

| HEL | Acute Myeloid Leukemia | 1 | 4-hour incubation, CellTiter-Aqueous One assay. |

| HL-60 | Acute Promyelocytic Leukemia | 0.195 | 72-hour incubation, CellTiter-Glo assay. |

| HL-60 | Acute Promyelocytic Leukemia | 0.890 | 4-hour incubation, CellTiter-Aqueous One assay. |

| HT-29 | Colorectal Adenocarcinoma | 0.945 | 72-hour incubation, SRB assay. |

| K562 | Chronic Myelogenous Leukemia | > 100 | 4-hour incubation, CellTiter-Aqueous One assay. |

| K562 | Chronic Myelogenous Leukemia | > 2 | 4-day incubation, CellTiter-Glo luminescent assay. |

Table 2: I-BET151-Induced Apoptosis and Cell Cycle Arrest (Qualitative Summary)

| Cell Line(s) | Cancer Type | Effect on Apoptosis | Effect on Cell Cycle | Key Molecular Changes |

| Melanoma Cells | Melanoma | Dose-dependent increase in apoptosis. | G1 phase arrest. | Upregulation of BIM, downregulation of c-MYC. |

| U937 | Histiocytic Lymphoma | Significant induction of apoptosis. | Increase in sub-G1 and G1 phases. | Inhibition of NF-κB signaling. |

| B-cell Lymphoma | B-cell Lymphoma | Induction of apoptosis via mitochondrial pathway. | G0/G1 phase arrest. | Caspase activation, mitochondrial membrane perturbation. |

| Neuroblastoma Cells | Neuroblastoma | Promotion of apoptosis. | Not specified | Inhibition of N-Myc, upregulation of TP53INP1. |

Experimental Protocols

Experimental Workflow Overview

References

The Activation of Mitochondrial Protease HsClpP by ONC201: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONC201, also known as TIC10, is a first-in-class small molecule of the imipridone class that has demonstrated significant antitumor activity in a variety of preclinical cancer models and is currently under investigation in multiple clinical trials.[1][2][3] Initially identified for its ability to induce Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) transcription, subsequent research has revealed a more complex mechanism of action centered on the mitochondrial protease, caseinolytic mitochondrial matrix peptidase proteolytic subunit (ClpP).[3][4] This document provides a detailed technical guide on the activation of human ClpP (HsClpP) by ONC201, summarizing key quantitative data, experimental methodologies, and the associated signaling pathways.

Core Mechanism: Allosteric Activation of HsClpP

ONC201 functions as a direct, allosteric agonist of the mitochondrial serine protease HsClpP. Under normal physiological conditions, the proteolytic activity of the ClpP tetradecameric core is regulated by the ClpX ATPase, which unfolds and presents substrate proteins for degradation. ONC201 and its more potent analogues, known as TR compounds, bind to a hydrophobic pocket on the surface of HsClpP, inducing a conformational change that activates the protease independent of ClpX. This uncontrolled activation leads to the degradation of a broad range of mitochondrial proteins, including components of the electron transport chain.

The downstream consequences of promiscuous HsClpP activation are profound and contribute to the antitumor effects of ONC201. These include:

-

Disruption of Oxidative Phosphorylation (OXPHOS): Degradation of essential OXPHOS proteins impairs mitochondrial respiration.

-

Induction of the Integrated Stress Response (ISR): Mitochondrial dysfunction triggers a cellular stress response characterized by the upregulation of Activating Transcription Factor 4 (ATF4) and the pro-apoptotic protein CHOP.

-

Inhibition of Protein Synthesis: A key outcome of the ISR is the phosphorylation of eIF2α, leading to a global reduction in protein synthesis.

-

Apoptotic Cell Death: The culmination of these mitochondrial and cellular stresses leads to caspase-dependent apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative parameters reported for the interaction of ONC201 and its more potent analogue, TR-57, with HsClpP and their effects on cancer cells.

| Compound | Assay | Parameter | Value | Cell Line/System | Reference |

| ONC201 | HsClpP Protease Activity (Casein) | EC50 | ~1.25 µM | Recombinant Protein | |

| Cell Viability (MTS Assay) | IC50 | 2.5 - 5 µM | SUM159 | ||

| TR-57 | HsClpP Protease Activity (Casein) | EC50 | ~200 nM | Recombinant Protein | |

| Cell Viability (MTS Assay) | IC50 | < 0.1 µM | SUM159 |

EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the signaling cascade initiated by ONC201 and a typical workflow for assessing HsClpP activation.

References

- 1. Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - Ralff - Translational Cancer Research [tcr.amegroups.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ACTION: a randomized phase 3 study of ONC201 (dordaviprone) in patients with newly diagnosed H3 K27M-mutant diffuse glioma - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: I-BET151 (GSK1210151A) for Leukemia Treatment Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

I-BET151 (also known as GSK1210151A) is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, including those of key oncogenes.[2] In various forms of leukemia, particularly those with MLL fusions, the aberrant activity of BET proteins is a key driver of oncogenesis.[2][3] I-BET151 displaces BET proteins from chromatin, leading to the downregulation of critical oncogenes such as c-MYC and BCL2, thereby inducing cell cycle arrest and apoptosis in leukemia cells.[2] This document provides a comprehensive technical overview of I-BET151, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its investigation in leukemia research.

Mechanism of Action and Signaling Pathways

I-BET151 exerts its anti-leukemic effects by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, primarily BRD4. This prevents the association of BET proteins with acetylated histones at super-enhancers and promoters of key target genes. The subsequent displacement of the transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), leads to a reduction in the transcription of genes critical for leukemia cell proliferation and survival.

The primary downstream targets of I-BET151 in leukemia include:

-

c-MYC: A master regulator of cell proliferation, growth, and metabolism. I-BET151-mediated displacement of BRD4 from the c-MYC promoter leads to a rapid downregulation of its expression.

-

BCL2: An anti-apoptotic protein that is frequently overexpressed in leukemia, contributing to cell survival and drug resistance. I-BET151 treatment results in the transcriptional repression of BCL2.

-

NF-κB Pathway: In some leukemia subtypes, BET proteins are involved in the activation of the NF-κB signaling pathway, which promotes inflammation and cell survival. I-BET151 can inhibit this pathway by downregulating the expression of NF-κB target genes. Resistance to I-BET151 has been associated with the constitutive activation of the NF-κB pathway.

Signaling Pathway of I-BET151 in Leukemia

Caption: Mechanism of action of I-BET151 in leukemia cells.

Quantitative Data

The efficacy of I-BET151 has been evaluated across a panel of leukemia cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anti-proliferative activity, particularly in MLL-rearranged leukemia.

| Cell Line | Leukemia Subtype | IC50 (nM) | Reference |

| MV4;11 | Acute Myeloid Leukemia (MLL-AF4) | 9.03 - 26 | |

| MOLM-13 | Acute Myeloid Leukemia (MLL-AF9) | Not specified | |

| RS4;11 | B-cell Acute Lymphoblastic Leukemia (MLL-AF4) | 192 | |

| HL-60 | Acute Promyelocytic Leukemia | 195 | |

| HEL | Erythroleukemia (JAK2 V617F) | 1000 | |

| K-562 | Chronic Myeloid Leukemia (BCR-ABL) | > 100,000 |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the investigation of I-BET151 in a laboratory setting.

Cell Viability Assay (Resazurin-based)

This protocol outlines the measurement of cell viability to determine the IC50 of I-BET151.

Materials:

-

Leukemia cell lines

-

Complete culture medium (e.g., RPMI-1640 + 10% FBS)

-

I-BET151 (stock solution in DMSO)

-

96-well clear-bottom black plates

-

Resazurin sodium salt solution

-

Plate reader with fluorescence detection

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.

-

Incubate for 24 hours at 37°C, 5% CO2.

-

-

Drug Preparation and Treatment:

-

Prepare serial dilutions of I-BET151 in complete medium at 2x the final desired concentration.

-

Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) wells.

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C, 5% CO2.

-

-

Viability Measurement:

-

Add 10 µL of resazurin solution to each well.

-

Incubate for 2-4 hours at 37°C.

-

-

Data Acquisition:

-

Measure fluorescence at 560 nm excitation and 590 nm emission using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Experimental Workflow: Cell Viability Assay

Caption: Workflow for determining cell viability using a resazurin-based assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the quantification of apoptosis in leukemia cells treated with I-BET151 using flow cytometry.

Materials:

-

Leukemia cell lines

-

Complete culture medium

-

I-BET151

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in a 6-well plate at a density that will not exceed confluency after the treatment period.

-

Treat cells with the desired concentrations of I-BET151 or vehicle (DMSO) for 24-72 hours.

-

-

Cell Harvesting and Staining:

-

Harvest cells by centrifugation.

-

Wash cells twice with cold PBS.

-

Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

-

Western Blotting for BRD4 and c-MYC

This protocol details the detection of BRD4 and c-MYC protein levels in leukemia cells following I-BET151 treatment.

Materials:

-

Leukemia cell lines

-

I-BET151

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-BRD4, anti-c-MYC, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with I-BET151 as described in the apoptosis assay.

-

Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane with TBST.

-

Apply ECL substrate and visualize protein bands using an imaging system.

-

Quantify band intensities and normalize to the loading control (β-actin).

-

Conclusion

I-BET151 is a promising anti-leukemia agent that targets the fundamental epigenetic mechanisms driving oncogenesis. Its ability to downregulate key survival and proliferation genes like c-MYC and BCL2 provides a strong rationale for its continued investigation in preclinical and clinical settings. The protocols and data presented in this guide offer a framework for researchers to further explore the therapeutic potential of I-BET151 in various leukemia subtypes. Future research should focus on elucidating mechanisms of resistance and identifying effective combination strategies to enhance its clinical utility.

References

- 1. BET inhibitors induce apoptosis through a MYC independent mechanism and synergise with CDK inhibitors to kill osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Effects of I-BET151, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Replication Study: Inhibition of BET recruitment to chromatin as an effective treatment for MLL-fusion leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Intracellular Journey of I-BET151: A Technical Guide to Cellular Uptake and Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

I-BET151 (also known as GSK1210151A) is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2][3] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, driving the expression of genes involved in cell proliferation, survival, and inflammation. In many cancers, the aberrant activity of BET proteins contributes to oncogene expression and tumor progression.[4]

I-BET151 exerts its antitumor effects by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing them from chromatin. This leads to the suppression of key oncogenes such as c-MYC and dysregulation of critical signaling pathways, including the NF-κB, Notch, and Hedgehog pathways. This technical guide provides an in-depth overview of the cellular uptake and subcellular distribution of I-BET151, along with detailed experimental protocols to facilitate further research in this area.

Cellular Uptake and Distribution

While detailed quantitative studies on the cellular uptake kinetics and specific subcellular concentrations of I-BET151 are not extensively published, the primary site of action is well-established to be the cell nucleus, where it interacts with chromatin-associated BET proteins. The lipophilic nature of I-BET151 allows it to passively diffuse across the plasma and nuclear membranes to reach its target.

Subcellular Localization

Quantitative Data

Direct quantitative measurements of I-BET151 uptake and distribution are not widely available in the public domain. However, the biological activity of I-BET151 is often quantified by its half-maximal inhibitory concentration (IC50) in various cancer cell lines, which indirectly reflects its ability to enter the cell and engage its target.

| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |

| U87MG | Glioblastoma | 1.05 ± 0.18 (48h) | CellTiter-Glo | |

| U87MG | Glioblastoma | 0.572 ± 0.048 (72h) | CellTiter-Glo | |

| A172 | Glioblastoma | 1.28 ± 0.23 | CellTiter-Glo | |

| SW1783 | Glioblastoma | 2.68 ± 0.45 | CellTiter-Glo | |

| Patient-derived GSCs | Glioblastoma | 1.12 ± 0.23 | CellTiter-Glo |

Key Signaling Pathways Affected by I-BET151

I-BET151's inhibition of BET proteins leads to the dysregulation of several key signaling pathways implicated in cancer.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation. In many cancers, this pathway is constitutively active. I-BET151 has been shown to inhibit the NF-κB signaling pathway. Studies in melanoma have indicated that BRD2 is the primary BET protein involved in regulating NF-κB, and I-BET151 treatment leads to the transcriptional downregulation of the NF-κB subunit p105/p50.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is aberrantly reactivated in several cancers, including medulloblastoma and basal cell carcinoma. I-BET151 has been shown to attenuate Hh signaling downstream of Smoothened (SMO). It achieves this by inhibiting BRD4, which reduces the expression of the key transcription factor GLI1.

Notch Signaling Pathway

The Notch signaling pathway is a highly conserved pathway that regulates cell fate decisions, proliferation, and apoptosis. Dysregulation of this pathway is implicated in various cancers. I-BET151, by targeting BRD4, can regulate the Notch signaling pathway, thereby affecting the self-renewal of cancer stem cells.

Experimental Protocols

The following are adaptable protocols for key experiments to study the cellular uptake and subcellular distribution of I-BET151.

Subcellular Fractionation and Western Blotting

This protocol allows for the separation of nuclear and cytoplasmic fractions to determine the localization of target proteins and the effects of I-BET151.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Hypotonic Lysis Buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, 0.5 mM DTT, with protease inhibitors)

-

Nuclear Lysis Buffer (e.g., 20 mM HEPES, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 25% glycerol, with protease inhibitors)

-

Cell scraper

-

Microcentrifuge

-

Protein assay reagents (e.g., BCA or Bradford)

-

SDS-PAGE gels, transfer apparatus, and membranes

-

Antibodies: anti-BRD4, anti-Histone H3 (nuclear marker), anti-α-Tubulin (cytoplasmic marker), and appropriate secondary antibodies.

Procedure:

-

Culture cancer cells to ~80-90% confluency and treat with the desired concentration of I-BET151 or vehicle (DMSO) for the specified time.

-

Wash cells twice with ice-cold PBS and harvest by scraping.

-

Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant.

-

Resuspend the cell pellet in 200 µL of ice-cold Hypotonic Lysis Buffer and incubate on ice for 15 minutes.

-

Homogenize the cell suspension by passing it through a 25-gauge needle 10-15 times.

-

Centrifuge the lysate at 3,000 x g for 5 minutes at 4°C.

-

Carefully collect the supernatant, which contains the cytoplasmic fraction, into a new pre-chilled tube.

-

Wash the remaining nuclear pellet with 200 µL of Hypotonic Lysis Buffer and centrifuge again as in step 6. Discard the supernatant.

-

Resuspend the nuclear pellet in 50-100 µL of ice-cold Nuclear Lysis Buffer and incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet the nuclear debris.

-

Collect the supernatant, which is the nuclear fraction.

-

Determine the protein concentration of both the cytoplasmic and nuclear fractions.

-

Perform Western blot analysis on equal amounts of protein from each fraction. Probe for BRD4 to observe its distribution, Histone H3 to confirm the purity of the nuclear fraction, and α-Tubulin to confirm the purity of the cytoplasmic fraction.

Immunofluorescence Microscopy

This protocol allows for the visualization of the subcellular localization of target proteins in response to I-BET151 treatment.

Materials:

-

Cells cultured on glass coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 5% goat serum in PBS)

-

Primary antibody (anti-BRD4)

-

Fluorescently-labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

Procedure:

-

Seed cells on sterile glass coverslips in a culture dish and allow them to adhere.

-

Treat the cells with I-BET151 or vehicle for the desired time.

-

Wash the cells gently with PBS.

-

Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.

-

Wash three times with PBS.

-

Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.

-

Incubate with the primary anti-BRD4 antibody diluted in Blocking Buffer overnight at 4°C in a humidified chamber.

-

Wash three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.

-

Wash three times with PBS, protected from light.

-

Counterstain the nuclei by incubating with DAPI for 5 minutes at room temperature.

-

Wash once with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

Image the slides using a fluorescence microscope with the appropriate filters.

Conclusion

I-BET151 is a promising antitumor agent that functions by disrupting the epigenetic regulation of key oncogenic signaling pathways. Its primary site of action is the nucleus, where it inhibits the function of BET proteins. While direct quantitative data on its cellular uptake and distribution are still emerging, the protocols and information provided in this guide offer a solid foundation for researchers to investigate the intracellular behavior of I-BET151 and other BET inhibitors. A thorough understanding of how these molecules enter cells and reach their targets is crucial for the development of more effective cancer therapies.

References

- 1. Frontiers | Anticancer Effects of I-BET151, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins [frontiersin.org]

- 2. Anticancer Effects of I-BET151, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Effects of I-BET151, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bromodomain and extra-terminal motif inhibitors: a review of preclinical and clinical advances in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Paclitaxel (formerly Antitumor agent-151) in In Vivo Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel is a potent antimicrotubule agent widely used in the treatment of various solid tumors, including ovarian, breast, lung, and pancreatic cancers. It functions by stabilizing microtubule polymers and preventing their disassembly, which is crucial for cell division.[1][2][3] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[2][3] These application notes provide detailed protocols for the use of Paclitaxel in preclinical in vivo models to evaluate its antitumor efficacy.

Mechanism of Action

Paclitaxel's primary mechanism of action involves its binding to the β-tubulin subunit of microtubules. This binding stabilizes the microtubule structure, preventing the dynamic instability required for mitotic spindle assembly and chromosome segregation during cell division. The arrest of the cell cycle at mitosis triggers apoptotic pathways, leading to cancer cell death.

Caption: Paclitaxel's mechanism of action leading to apoptosis.

In Vivo Antitumor Activity of Paclitaxel

Paclitaxel has demonstrated significant antitumor activity in a variety of human tumor xenograft models established in immunocompromised mice. Efficacy is typically assessed by measuring tumor growth inhibition and, in some models, survival extension.

Summary of Paclitaxel Efficacy in Xenograft Models

| Tumor Type | Cell Line | Mouse Strain | Paclitaxel Dose and Schedule | Administration Route | Key Findings |

| Lung Cancer | A549, NCI-H23, NCI-H460, DMS-273 | Nude Mice | 12 and 24 mg/kg/day for 5 days | Intravenous (IV) | Significant tumor growth inhibition compared to saline control. |

| Pediatric Rhabdomyosarcoma | RH4 | NOD/SCID | 30 mg/kg (Paclitaxel), 50 mg/kg (nab-Paclitaxel) weekly | Intravenous (IV) | Nab-paclitaxel showed increased local relapse-free intervals compared to paclitaxel. |

| Pediatric Neuroblastoma | SK-N-BE(2) | NOD/SCID | 50 mg/kg weekly (nab-Paclitaxel) | Intravenous (IV) | Significantly prolonged animal survival compared to the control group. |

| Breast Cancer | Murine Breast Carcinoma | Nude Mice | 3 and 6 mg/kg/day for 5 days | Intraperitoneal (IP) | Dose-dependent decrease in microvessel density, indicating anti-angiogenic properties. |

| Appendiceal Adenocarcinoma | PMCA-3 PDX | NSG Mice | 6.25, 12.5, and 25.0 mg/kg weekly for 3 weeks (2 cycles) | Intraperitoneal (IP) vs. Intravenous (IV) | IP administration was more effective and less toxic than IV. 25.0 mg/kg IP paclitaxel significantly reduced tumor burden. |

| Prostate Cancer | RM-1 | - | 4, 20, and 40 mg/kg | - | 4 mg/kg was the minimal dose to induce tumoricidal activity. |

Experimental Protocols

General Workflow for In Vivo Efficacy Studies

Caption: A typical workflow for an in vivo xenograft study.

Protocol 1: Subcutaneous Xenograft Model for Tumor Growth Inhibition

This protocol describes a general procedure for evaluating the efficacy of Paclitaxel in a subcutaneous human tumor xenograft model.

1. Materials:

-

Human cancer cell line of interest (e.g., A549 lung carcinoma)

-

Female athymic nude mice (6-8 weeks old)

-

Paclitaxel (formulated in a suitable vehicle, e.g., Cremophor EL/ethanol or as nab-paclitaxel)

-

Vehicle control

-

Sterile PBS and cell culture medium

-

Matrigel (optional)

-

Calipers for tumor measurement

-

Syringes and needles for injection

2. Procedure:

-

Cell Preparation: Culture tumor cells to 80-90% confluency. Harvest cells and resuspend in sterile PBS or medium at a concentration of 5-10 x 10⁶ cells per 100 µL. For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor take rate.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).

-

Drug Administration:

-

Treatment Group: Administer Paclitaxel at the desired dose and schedule (e.g., 20 mg/kg, intravenously, once weekly).

-

Control Group: Administer an equivalent volume of the vehicle control following the same schedule.

-

-

Efficacy Monitoring: Continue to measure tumor volume and body weight 2-3 times per week to assess efficacy and toxicity. Significant body weight loss (>15-20%) is an indicator of toxicity.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration of treatment.

-

Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for the treated group compared to the control group. Tumors can be excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Protocol 2: Orthotopic and Metastatic Models for Survival Analysis

This protocol is adapted for more clinically relevant models where survival is a key endpoint.

1. Materials:

-

Tumor cell line capable of orthotopic growth or metastasis (e.g., SK-N-BE(2) neuroblastoma for a metastatic model).

-

Immunocompromised mice (e.g., NOD/SCID).

-

Paclitaxel and vehicle control.

-

Surgical tools for orthotopic implantation or injection for metastatic models.

-

Imaging system (e.g., bioluminescence imaging if using luciferase-expressing cells) to monitor tumor burden.

2. Procedure:

-

Tumor Cell Implantation:

-

Orthotopic: Surgically implant tumor cells into the organ of origin.

-

Metastatic: Inject tumor cells intravenously (e.g., via the tail vein) to establish lung metastases, or intracardiac for widespread metastasis.

-

-

Treatment Initiation: Begin treatment with Paclitaxel or vehicle control at a predetermined time point after tumor cell inoculation (e.g., 14 days post-inoculation). A common regimen for nab-paclitaxel is 50 mg/kg intravenously, weekly.

-

Monitoring:

-

Monitor animal health and body weight regularly.

-

If applicable, use in vivo imaging to track tumor progression.

-

-

Endpoint: The primary endpoint is survival. Monitor animals until they meet predefined humane endpoints (e.g., significant weight loss, signs of distress, tumor burden impacting normal function).

-

Data Analysis: Analyze survival data using Kaplan-Meier curves and log-rank tests to determine if Paclitaxel treatment significantly extends survival compared to the control group.

Important Considerations

-

Formulation: Paclitaxel is poorly soluble in water. Standard formulations use solvents like Cremophor EL, which can cause hypersensitivity reactions and has its own biological effects. Nanoparticle formulations, such as albumin-bound paclitaxel (nab-paclitaxel), are often used to improve solubility and tumor delivery, potentially increasing efficacy and reducing toxicity.

-

Dose and Schedule: The optimal dose and schedule for Paclitaxel will vary depending on the tumor model, mouse strain, and formulation used. It is recommended to perform a Maximum Tolerated Dose (MTD) study to determine the optimal dose for your specific model before initiating large-scale efficacy studies.

-

Route of Administration: The most common administration routes are intravenous (IV) and intraperitoneal (IP). The choice of route should be guided by the tumor location and the clinical relevance of the model. For peritoneal carcinomatosis models, IP administration can be more effective.

-

Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Monitor animals closely for signs of toxicity and adhere to humane endpoints.

References

Application Notes and Protocols for Western Blot Analysis of I-BET151 (Antitumor agent-151) Treated Cells

Introduction

I-BET151 (GSK1210151A) is a potent small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2][3] These proteins are epigenetic "readers" that play a crucial role in regulating the transcription of key oncogenes and cell cycle regulators.[4][5] By displacing BET proteins from chromatin, I-BET151 effectively downregulates the expression of genes critical for tumor cell proliferation, survival, and inflammation. Its anticancer activity has been demonstrated in various hematological malignancies and solid tumors.

The mechanism of action of I-BET151 involves the modulation of several important signaling pathways, including the NF-κB, Notch, and Hedgehog pathways. Treatment with I-BET151 leads to cell cycle arrest, primarily at the G0/G1 phase, and the induction of apoptosis. Western blot analysis is a fundamental technique to elucidate and confirm the molecular effects of I-BET151 on cancer cells by quantifying the changes in protein expression levels within these key pathways. This document provides detailed protocols for the Western blot analysis of cells treated with I-BET151.

Data Presentation

The following table summarizes the expected outcomes of I-BET151 treatment on key protein markers as analyzed by Western blot. The changes are based on published literature and represent typical responses in sensitive cancer cell lines.

| Target Pathway | Protein Target | Expected Change After I-BET151 Treatment | Reference |

| BET Proteins | BRD4 | No change in total protein level (I-BET151 inhibits function, not expression) | |

| Cell Cycle | c-MYC | Significant Decrease | |

| CDK6 | Decrease | ||

| p21 (CDKN1A) | Increase | ||

| Apoptosis | Cleaved Caspase-3 | Increase | |

| Cleaved PARP | Increase | ||

| BCL2 | Decrease | ||

| BIM | Increase | ||

| NF-κB Pathway | p-p65 (Phospho-p65) | Decrease | |

| p105/p50 (NFKB1) | Decrease | ||

| IκBα | Stabilization (Increase in total levels) | ||

| Notch Pathway | Notch1 | Decrease | |

| Hes1 | Decrease | ||

| Hedgehog Pathway | Gli1 | Significant Decrease |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathways affected by I-BET151 and the general workflow for the Western blot protocol.

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to assess the effects of I-BET151 on target protein expression.

Cell Culture and Treatment

-

Cell Seeding: Plate a cancer cell line of interest (e.g., melanoma, ovarian, or leukemia cell lines) in 6-well plates or 10 cm dishes at a density that allows them to reach 70-80% confluency at the time of harvest.

-

Cell Culture: Culture the cells in their appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO₂.

-

I-BET151 Preparation: Prepare a stock solution of I-BET151 (e.g., 10 mM in DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.

-

Treatment: Once cells are 70-80% confluent, replace the old medium with fresh medium containing various concentrations of I-BET151 (e.g., 0, 0.1, 0.5, 1, 5 µM). Include a vehicle control (DMSO) at a concentration equal to that in the highest I-BET151 dose.

-

Incubation: Incubate the treated cells for a specified time period (e.g., 24, 48, or 72 hours) to observe changes in protein expression.

Preparation of Cell Lysates

-

Cell Wash: After treatment, place the plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well or dish.

-

Harvesting: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.

-

Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully transfer the clear supernatant, which contains the total protein extract, to a new pre-chilled tube.

Protein Quantification

-

Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.

-

Standard Curve: Use a bovine serum albumin (BSA) standard curve to accurately calculate the protein concentration of each sample.

SDS-PAGE and Protein Transfer

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil the samples at 95°C for 5-10 minutes to denature the proteins.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein). Also, load a pre-stained protein ladder to monitor migration and estimate protein size.

-

Running the Gel: Run the gel in 1X running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

-

Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. Confirm successful transfer by staining the membrane with Ponceau S.

Immunodetection

-

Blocking: Destain the membrane with TBST (Tris-buffered saline with 0.1% Tween-20) and block non-specific binding sites by incubating the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer according to the manufacturer's recommendation, overnight at 4°C with gentle agitation. (See table below for suggested antibodies).

-

Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse), diluted in blocking buffer, for 1 hour at room temperature.

-

Final Washes: Wash the membrane again three times for 10 minutes each with TBST.

Signal Detection and Data Analysis

-

Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of each target protein band to that of a loading control (e.g., β-actin, GAPDH, or α-tubulin) to correct for loading variations.

Recommended Primary Antibodies:

| Target Protein | Host Species | Recommended Dilution |

| BRD4 | Rabbit | 1:1000 |

| c-MYC | Rabbit | 1:1000 |

| p-p65 (S536) | Rabbit | 1:1000 |

| Cleaved Caspase-3 | Rabbit | 1:1000 |

| Notch1 | Rabbit | 1:1000 |

| Gli1 | Rabbit | 1:1000 |

| β-actin | Mouse | 1:5000 |

References

- 1. selleckchem.com [selleckchem.com]

- 2. Frontiers | Anticancer Effects of I-BET151, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins [frontiersin.org]

- 3. Anticancer Effects of I-BET151, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Quantifying Apoptosis Induction by Antitumor Agent-151 Using Flow Cytometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antitumor agent-151 is a novel compound identified as a potent agonist of the human caseinolytic protease P (HsClpP), exhibiting significant antileukemia activity.[1] A key mechanism of its antitumor effect is the induction of apoptosis, or programmed cell death.[1] Dysregulation of apoptosis is a hallmark of cancer, and therapeutic agents that can effectively trigger this process are of great interest in oncology drug development.[2][3]

This application note provides a detailed protocol for the quantitative assessment of apoptosis in cancer cells treated with this compound using a flow cytometry-based assay with Annexin V and Propidium Iodide (PI) staining. The Annexin V-FITC assay is a widely used method for detecting early-stage apoptosis.[4] It utilizes the high affinity of Annexin V, a calcium-dependent phospholipid-binding protein, for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised. This dual-staining method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.

Principle of the Assay

During the initial phases of apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V conjugated to a fluorochrome, such as FITC, can then bind to the exposed PS. This allows for the identification of early apoptotic cells. Propidium Iodide (PI) is used as a viability dye. In late-stage apoptosis and necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the cellular DNA. This enables the distinction between different stages of cell death.

The four resulting populations can be distinguished by flow cytometry:

-

Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.

-

Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

-

Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

-

Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells (less common).

Data Presentation

The following table summarizes hypothetical quantitative data from an experiment where a leukemia cell line (e.g., Jurkat) was treated with increasing concentrations of this compound for 48 hours. The data represents the percentage of cells in each quadrant as determined by flow cytometry.